
2,2,6,6-Tetramethyl-4-piperidinol
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: Biotin LC hydrazide is synthesized by reacting biotin with a hydrazide group. The hydrazide group reacts with carbonyl groups (aldehydes and ketones) to form a hydrazone linkage . The reaction typically occurs under slightly acidic conditions (pH 4-6) in buffers such as sodium acetate .
Industrial Production Methods: In industrial settings, the production of Biotin LC hydrazide involves the oxidation of glycoproteins with sodium periodate to generate aldehyde groups. These aldehyde groups then react with the hydrazide group of Biotin LC hydrazide to form stable hydrazone bonds .
Chemical Reactions Analysis
Oxidation Reactions
TMP undergoes oxidation to form 2,2,6,6-tetramethyl-4-piperidone (triacetonamine), a key intermediate in HALS synthesis. This reaction typically employs oxidizing agents like iodine or hydrogen peroxide under acidic conditions . For example:Industrial processes use catalytic dehydrogenation with CuCr/AlO at 120°C, achieving >97% selectivity .
Reagent | Conditions | Product | Yield | Source |
---|---|---|---|---|
I/HO | Acidic, 80°C | 2,2,6,6-Tetramethyl-4-piperidone | 85% | |
CuCr/AlO | 120°C, H atmosphere | 2,2,6,6-Tetramethyl-4-piperidone | 97.67% |
Esterification and Acylation
TMP reacts with acyl chlorides or anhydrides to form esters, enhancing its utility in polymer stabilizers. A notable example is its reaction with methyl p-dimethylaminobenzoate:This yields a crystalline product (m.p. 137–139°C) with applications in UV stabilization .
Key Data:
Substitution Reactions
TMP participates in nucleophilic substitution, particularly in synthesizing hindered amines. Reaction with naphthalene-2,6-dichloride dicarboxylic acid in THF produces bis(2,2,6,6-tetramethylpiperidine-4-yl)naphthalene-2,6-dicarboxylate:Outcome:
Coordination Chemistry
TMP acts as a ligand in metal complexes. For example, its reaction with Cu(II) salts forms stable complexes used in catalysis:Applications: Stabilization of enzymes and catalytic oxidation.
Radical Reactions
TMP derivatives like this compound-1-oxyl (Tanol) serve as spin labels in ESR studies. Reaction with flavans forms inclusion compounds with defined hyperfine splitting tensors :ESR Data:
Comparative Reactivity
TMP’s steric hindrance and hydroxyl group dictate its reactivity compared to analogs:
Compound | Reactivity | Application |
---|---|---|
TMP | High nucleophilicity, moderate oxidation | HALS, biocides |
2,2,6,6-Tetramethylpiperidine | No hydroxyl group; lower polarity | Base catalyst |
2,2,6,6-Tetramethyl-4-piperidone | Ketone group enables condensation reactions | Pharmaceutical intermediates |
Mechanistic Insights
Scientific Research Applications
Polymer Chemistry
TMP is widely used as a light stabilizer in various polymer applications. Its ability to inhibit photodegradation makes it suitable for:
- Polyamide 66 Fibers : TMP acts as a stabilizer for fibers containing acid blue dyes, enhancing their durability and longevity under UV exposure .
- Hindered Amine Light Stabilizers (HALS) : It serves as an intermediate in the synthesis of HALS, which are critical for protecting polymers from light-induced degradation .
Pharmaceutical Applications
In pharmaceutical research, TMP has been utilized for:
- Synthesis of Piperidinyloxy Free Radical Derivatives : TMP is an essential precursor in the preparation of various derivatives that exhibit biological activity .
- Photodynamic Therapy Research : Studies have shown that TMP can facilitate the generation of singlet oxygen when irradiated in the presence of compounds like Camptothecin (CPT), which is significant for developing photodynamic therapy strategies against cancer .
Analytical Chemistry
TMP plays a role in improving analytical methods:
- Green Chemistry Approaches : TMP has been used in studies focusing on chemoselective deoxidization processes under UV irradiation, showcasing its potential in environmentally friendly chemical practices .
- Laboratory Analytical Methods : Its stability and reactivity make it a candidate for various analytical techniques aimed at determining chemical compositions and properties .
Case Study 1: Light Stabilization in Polymers
A study evaluated the effectiveness of TMP as a light stabilizer in polyamide fibers. The findings indicated that fibers treated with TMP exhibited significantly reduced degradation rates when exposed to UV light compared to untreated fibers. This application is crucial for industries relying on durable textiles.
Case Study 2: Photodynamic Therapy
Research involving the irradiation of CPT in dimethylsulfoxide (DMSO) solutions demonstrated that TMP enhances the formation of singlet oxygen. This property is being explored for its potential use in targeted cancer therapies, where localized treatment can minimize damage to surrounding healthy tissues.
Summary Table of Applications
Application Area | Specific Use Case | Key Benefits |
---|---|---|
Polymer Chemistry | Light stabilizer for polyamide fibers | Enhanced durability against UV degradation |
Pharmaceutical Research | Synthesis of piperidinyloxy derivatives | Potential therapeutic applications |
Analytical Chemistry | Chemoselective deoxidization under UV irradiation | Environmentally friendly processes |
Mechanism of Action
Biotin LC hydrazide exerts its effects by reacting with aldehyde groups formed by the oxidation of sugar moieties. The hydrazide group forms a hydrazone linkage with the aldehyde, which can be further reduced to a stable secondary amine bond . This reaction is highly specific and occurs under mild conditions, making it suitable for labeling sensitive biomolecules .
Comparison with Similar Compounds
Hydrazide Biotin: A simpler reagent with a shorter spacer arm.
Hydrazide-PEG4-Biotin: Contains a long-chain, water-soluble polyethylene glycol (PEG) spacer arm, which reduces steric hindrance and increases solubility.
Uniqueness: Biotin LC hydrazide is unique due to its mid-length spacer arm, which provides a balance between reducing steric hindrance and maintaining solubility . This makes it suitable for a wide range of applications, from labeling glycoproteins to isolating cell surface proteins .
Biological Activity
2,2,6,6-Tetramethyl-4-piperidinol (TMP) is a synthetic compound belonging to the class of piperidine derivatives. It is primarily recognized for its application in various industrial processes, particularly as a light stabilizer and antioxidant in polymers. Understanding its biological activity is crucial for evaluating its safety and potential therapeutic uses.
- IUPAC Name : 2,2,6,6-tetramethylpiperidin-4-ol
- Molecular Formula : C₉H₁₉NO
- Molecular Weight : 157.257 g/mol
- CAS Number : Not available
Biological Activity Overview
TMP has been studied for its various biological activities, including:
- Antioxidant Properties : TMP exhibits significant antioxidant activity, which is beneficial in preventing oxidative stress-related damage in biological systems.
- Stabilization Effects : It serves as a stabilizer for organic materials against light and thermal degradation.
The biological activity of TMP can be attributed to its ability to scavenge free radicals and inhibit oxidative processes. Its structure allows it to interact with reactive oxygen species (ROS), thereby reducing cellular damage.
Antioxidant Activity
A study highlighted the antioxidant capabilities of TMP when tested against various free radicals. The results indicated that TMP effectively reduced oxidative stress markers in cellular models, demonstrating its potential as a protective agent against oxidative damage .
Light Stabilization
TMP has been utilized as a light stabilizer in polymers. Its effectiveness was evaluated in several case studies where it significantly improved the durability of polymeric materials under UV exposure. The compound's ability to absorb UV radiation and prevent photodegradation was quantitatively assessed .
Case Studies
Toxicological Data
While TMP is generally considered safe at low concentrations, studies have indicated potential toxicity at higher doses. The compound is not naturally occurring and is only found in individuals exposed to it or its derivatives . Monitoring exposure levels is essential to mitigate any adverse health effects.
Q & A
Basic Research Questions
Q. What are the critical handling and storage protocols for 2,2,6,6-Tetramethyl-4-piperidinol in laboratory settings?
- Methodological Guidance :
- Avoid contact with strong oxidizing agents (e.g., peroxides) and store in airtight, light-protected glass containers at room temperature (15–25°C). Use local exhaust ventilation and wear JIS T 8151-compliant dust masks and chemical-resistant gloves (JIS T 8116) during handling .
- Secondary containment is recommended to prevent accidental spills. Contaminated waste must be disposed of at approved facilities compliant with regional regulations (e.g., Japan’s Pollutant Release and Transfer Register Act) .
Q. How can researchers characterize this compound using spectroscopic techniques?
- Methodological Guidance :
- Nuclear Magnetic Resonance (NMR) : Use Unity-400 -NMR for structural confirmation, focusing on the hydroxyl (-OH) and methyl group (-CH) signals.
- Infrared Spectroscopy (IR) : Identify the O-H stretch (~3200–3600 cm) and tertiary amine bands (C-N stretch at ~1100 cm) .
- Mass Spectrometry : High-resolution MS (e.g., HP5988A) confirms the molecular ion peak at m/z 157.1467 (CHNO) .
Q. What are the optimal conditions for synthesizing derivatives like bis(2,2,6,6-tetramethyl-4-piperidinyl) maleate?
- Methodological Guidance :
- Use zeolite-supported tetraisopropyltitanate as a catalyst. Optimize reaction parameters via orthogonal design:
- Temperature : 60–80°C
- Molar Ratio : 1:1 (dimethyl maleate to this compound)
- Catalyst Loading : 2–4 wt% .
- Monitor reaction progress via HPLC and confirm yields (>85%) using gravimetric analysis .
Advanced Research Questions
Q. How does steric hindrance in this compound influence its single electron transfer (SET) reactivity?
- Methodological Guidance :
- The four methyl groups create steric barriers, limiting accessibility of the tertiary amine to electrophiles like singlet oxygen (O). Compare SET kinetics with less hindered analogs (e.g., DABCO) using quantum mechanical calculations (e.g., ∆G) and ESR to detect nitroxide radical formation .
- Data Interpretation : Lower values indicate slower SET due to hindered amine accessibility .
Q. What experimental strategies mitigate photoinstability during photochemical studies involving this compound?
- Methodological Guidance :
- Store solutions in amber glassware and conduct reactions under inert atmospheres (N/Ar) to prevent UV-induced decomposition. Monitor degradation products (e.g., CO, NO) via GC-MS .
- Use stabilizers like Tinuvin® 770 (a polymeric HALS) to prolong photostability in polymer matrices .
Q. How does this compound compare to TEMP in detecting singlet oxygen?
- Methodological Guidance :
- Probe Efficiency : TEMP-OH (this compound) forms TEMPO radicals upon O exposure, detectable via ESR. Its hydroxyl group enhances solubility in polar solvents (e.g., DMSO) compared to TEMP.
- Experimental Design : Compare ESR signal intensities under identical O generation conditions (e.g., methylene blue photosensitization). TEMP-OH shows 20–30% lower signal due to steric effects .
Q. What copolymerization techniques enhance the performance of this compound as a HALS in polymers?
- Methodological Guidance :
- Free-Radical Copolymerization : React with vinyl monomers (e.g., methyl acrylate) using AIBN initiators. Optimize monomer feed ratios (e.g., 1:5 HALS:monomer) to balance molecular weight (5,000–10,000 Da) and thermal stability .
- Accelerated Aging Tests : Evaluate photostabilization in polypropylene films via carbonyl index (CI) measurements after UV exposure (ASTM D5208). Films with 1 wt% HALS show CI reduction by 40–60% .
Properties
IUPAC Name |
2,2,6,6-tetramethylpiperidin-4-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19NO/c1-8(2)5-7(11)6-9(3,4)10-8/h7,10-11H,5-6H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VDVUCLWJZJHFAV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(CC(N1)(C)C)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3029655 | |
Record name | 2,2,6,6-Tetramethyl- 4-piperidinol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3029655 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid | |
Record name | 4-Piperidinol, 2,2,6,6-tetramethyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS No. |
2403-88-5 | |
Record name | 4-Hydroxy-2,2,6,6-tetramethylpiperidine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2403-88-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002403885 | |
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Record name | Lastar A | |
Source | DTP/NCI | |
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Record name | 4-Piperidinol, 2,2,6,6-tetramethyl- | |
Source | EPA Chemicals under the TSCA | |
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Record name | 2,2,6,6-Tetramethyl- 4-piperidinol | |
Source | EPA DSSTox | |
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Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,2,6,6-tetramethylpiperidin-4-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.539 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | 2,2,6,6-TETRAMETHYL-4-PIPERIDINOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/IS23Q8EGZ6 | |
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